molecular formula C9H9N3O B13009066 5-(3-Aminophenyl)oxazol-2-amine

5-(3-Aminophenyl)oxazol-2-amine

Cat. No.: B13009066
M. Wt: 175.19 g/mol
InChI Key: YFIYKKRGWYMNQJ-UHFFFAOYSA-N
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Description

5-(3-Aminophenyl)oxazol-2-amine is a heterocyclic compound that contains both an oxazole ring and an aminophenyl group. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Aminophenyl)oxazol-2-amine typically involves the reaction of 3-nitroaniline with glyoxal in the presence of a base, followed by reduction of the nitro group to an amine. This process can be carried out under mild conditions, making it suitable for laboratory-scale synthesis .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for larger scale production. This includes the use of continuous flow reactors and more efficient catalysts to improve yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

5-(3-Aminophenyl)oxazol-2-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. Typical reaction conditions involve moderate temperatures and the use of solvents like ethanol or dichloromethane .

Major Products Formed

The major products formed from these reactions include various substituted oxazoles and aminophenyl derivatives, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

5-(3-Aminophenyl)oxazol-2-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 5-(3-Aminophenyl)oxazol-2-amine involves its interaction with various molecular targets. The aminophenyl group can form hydrogen bonds with biological molecules, while the oxazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

5-(3-Aminophenyl)oxazol-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C9H9N3O

Molecular Weight

175.19 g/mol

IUPAC Name

5-(3-aminophenyl)-1,3-oxazol-2-amine

InChI

InChI=1S/C9H9N3O/c10-7-3-1-2-6(4-7)8-5-12-9(11)13-8/h1-5H,10H2,(H2,11,12)

InChI Key

YFIYKKRGWYMNQJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N)C2=CN=C(O2)N

Origin of Product

United States

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